molecular formula C12H18ClNO B1383367 8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride CAS No. 1795515-49-9

8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride

Cat. No.: B1383367
CAS No.: 1795515-49-9
M. Wt: 227.73 g/mol
InChI Key: XJVUQNHIHBXOOU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride follows the International Union of Pure and Applied Chemistry conventions for polycyclic compounds. The compound is officially designated under Chemical Abstracts Service registry number 1795515-49-9, with the molecular database listing number MFCD28118582. The systematic International Union of Pure and Applied Chemistry name reflects the complex pentacyclic structure, where the numerical superscripts indicate the specific bridging patterns within the cage framework.

The compound exists as a hydrochloride salt, formed through protonation of the amino group and subsequent association with chloride ion. Alternative nomenclature systems have been employed to describe this molecule, including the descriptor (1R,1aR,1a1R)-5-(aminomethyl)octahydro-1H-2,4,1-(epiethanetriyl)cyclobuta[cd]pentalen-5-ol hydrochloride, which emphasizes the stereochemical configuration. The International Chemical Identifier (InChI) code for this compound is InChI=1S/C12H17NO.ClH/c13-3-12(14)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12;/h4-11,14H,1-3,13H2;1H, providing a standardized digital representation of its molecular structure.

Database entries consistently identify this compound through multiple synonyms and identifiers, including the InChI Key XJVUQNHIHBXOOU-UHFFFAOYSA-N. The simplified molecular-input line-entry system (SMILES) notation C1C2C3CC4C2C5C1C3C(C45)(CN)O.Cl effectively captures the structural connectivity while indicating the presence of the hydrochloride salt. These standardized identification systems ensure unambiguous communication within the scientific community and facilitate database searches across multiple chemical information platforms.

Molecular Formula and Weight Analysis

The molecular formula of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride is C₁₂H₁₈ClNO, reflecting the addition of hydrochloric acid to the parent amine compound. The exact molecular weight has been calculated as 227.73 grams per mole using computational chemistry methods implemented in PubChem release 2025.04.14. This molecular weight represents a significant increase from the parent pentacycloundecane framework due to the incorporation of the aminomethyl substituent and hydroxyl group, along with the hydrochloride salt formation.

Detailed molecular composition analysis reveals the presence of twelve carbon atoms forming the complex polycyclic framework with attached functional groups, eighteen hydrogen atoms distributed across the cage structure and substituents, one nitrogen atom within the aminomethyl group, one oxygen atom constituting the hydroxyl functionality, and one chlorine atom from the hydrochloride salt formation. The parent compound without the hydrochloride salt would have a molecular formula of C₁₂H₁₇NO with a correspondingly lower molecular weight, but the salt form represents the most stable and commonly encountered form of this compound in research and commercial applications.

The molecular weight determination has been corroborated across multiple computational platforms, with PubChem 2.2 calculations providing the reference value used in most scientific literature. The precise mass spectrometric data indicates an exact mass of 227.1076919 Da, enabling accurate identification through high-resolution mass spectrometry techniques. Monoisotopic mass calculations yield identical values, confirming the molecular composition and supporting structural assignments made through other analytical techniques.

Property Value Reference
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Exact Mass 227.1076919 Da
Monoisotopic Mass 227.1076919 Da
InChI Key XJVUQNHIHBXOOU-UHFFFAOYSA-N

X-ray Crystallographic Studies of the Pentacyclic Core

X-ray crystallography has proven essential for understanding the three-dimensional architecture of pentacycloundecane derivatives, providing detailed insights into bond lengths, angles, and conformational preferences within the rigid cage framework. The pentacycloundecane core structure exhibits remarkable geometric constraints that result in significant deviations from typical tetrahedral bond angles and standard carbon-carbon bond lengths. Crystallographic analysis of related pentacyclo compounds has revealed unusual carbon-carbon single bond lengths ranging from 1.495(3) to 1.581(2) Ångströms, significantly different from typical sp³-sp³ carbon bonds.

The cage structure demonstrates highly strained bond angles, with measurements as small as 89.29(12)° and as large as 115.11(11)°, representing substantial deviations from the ideal tetrahedral angle of 109.5°. These geometric distortions arise from the constraints imposed by the polycyclic framework, which forces carbon atoms into positions that minimize overall ring strain while maintaining chemical bonding requirements. X-ray crystallographic studies have been fundamental in determining these precise structural parameters and understanding how the cage geometry influences chemical reactivity and physical properties.

Conformer generation for 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride has been reported as disallowed due to the presence of too many undefined stereo centers, indicating the complex stereochemical nature of this compound. This limitation reflects the inherent rigidity of the pentacyclic framework, which restricts conformational flexibility and results in a well-defined three-dimensional structure. The crystallographic data for related compounds suggests that substitution at positions 8 and 11 of the pentacycloundecane framework leads to increased non-bonded intramolecular carbon-carbon distances at the cage mouth and altered puckering patterns in the five-membered rings.

Single-crystal X-ray crystallography techniques have been successfully applied to numerous pentacycloundecane derivatives, revealing systematic structural trends as functional groups are introduced at various positions on the cage. The method involves obtaining adequate crystals typically larger than 0.1 millimeters in all dimensions, exposing them to intense monochromatic X-ray beams, and recording diffraction patterns through systematic crystal rotation. Data collection typically requires coverage of slightly more than 180 degrees of rotation, with multiple data sets often necessary to achieve complete structural determination.

Structural Parameter Typical Range Deviation from Normal Reference
C-C Bond Lengths 1.495(3) - 1.581(2) Å ±0.04 - 0.08 Å
Bond Angles 89.29(12)° - 115.11(11)° -20.2° to +5.6°
Ring Puckering Envelope to half-chair Variable

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride arises from the rigid pentacyclic framework and the specific positioning of functional groups within this constrained environment. The compound contains multiple stereo centers, but the rigid cage structure severely limits conformational freedom, resulting in a single predominant configuration under normal conditions. The hydroxyl group and aminomethyl substituent occupy specific spatial orientations dictated by the cage geometry, with their relative positioning influencing both chemical reactivity and biological activity.

Crystallographic studies of related pentacycloundecane derivatives have demonstrated that nucleophilic additions to ketone functionalities occur exclusively from the exo face of the polycyclic framework. This stereoselectivity reflects the accessibility differences between the exo and endo faces of the cage, where the exo face presents fewer steric hindrances to approaching reagents. The consistent observation of exo selectivity across various nucleophilic reactions suggests that similar stereochemical preferences likely governed the synthesis of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride.

Computational analysis of the pentacycloundecane framework reveals that increasing substitution at positions 8 and 11 leads to systematic changes in the cage geometry. Specifically, non-bonded intramolecular carbon-carbon distances at the mouth of the cage increase with substitution, while the puckering of five-membered rings transitions from envelope conformations toward distorted half-chair arrangements. These conformational changes reflect the compound's ability to accommodate steric interactions through subtle geometric adjustments within the constraints of the polycyclic framework.

The hydrogen bond donor and acceptor properties of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride have been computationally determined as three hydrogen bond donors and two hydrogen bond acceptors. These values reflect the presence of the protonated amino group (providing hydrogen bond donor capability), the hydroxyl group (functioning as both donor and acceptor), and the chloride ion (serving as a hydrogen bond acceptor). The rotatable bond count of one indicates the limited conformational flexibility, with rotation possible only around the aminomethyl carbon-nitrogen bond.

Intermolecular interactions in crystalline pentacycloundecane derivatives often involve cooperative hydrogen bonding patterns. In related compounds containing hydroxyl groups, O-H···O hydrogen bonds have been observed to link molecules into tetrameric assemblies, suggesting that similar supramolecular organization may occur in crystals of 8-(aminomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol hydrochloride. The presence of both amino and hydroxyl functionalities in this compound likely leads to more complex hydrogen bonding networks involving N-H···Cl and O-H···Cl interactions with the chloride counterion.

Stereochemical Feature Characteristics Implications Reference
Stereo Centers Multiple, undefined Rigid configuration
Facial Selectivity Exo-preferential Synthetic accessibility
Hydrogen Bond Donors 3 Intermolecular interactions
Hydrogen Bond Acceptors 2 Crystal packing
Rotatable Bonds 1 Limited flexibility

Properties

IUPAC Name

8-(aminomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-3-12(14)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12;/h4-11,14H,1-3,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUQNHIHBXOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride (CAS Number: 1795515-49-9) is a complex organic compound with notable biological activities, particularly as a sigma receptor ligand. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • IUPAC Name : this compound
  • Appearance : White powder

Biological Activity Overview

The compound exhibits significant interaction with sigma receptors, which are implicated in various neurological functions and disorders.

Sigma Receptor Interaction

Research indicates that this compound acts as a ligand for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are involved in neuroprotection and modulation of neurotransmitter systems.

  • Neuroprotective Effects :
    • The compound has been shown to inhibit nitric oxide (NO) release in vitro, which is crucial since excessive NO can lead to neurotoxicity .
    • Compared to established neuroprotective agents like 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), it demonstrates comparable efficacy in inhibiting nitric oxide synthase (NOS) activity .
  • Structure-Affinity Relationships :
    • A study synthesized various N-substituted derivatives of this compound and assessed their binding affinities to sigma receptors . The findings suggested that modifications to the structure can significantly influence receptor affinity and selectivity.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

Study FocusFindings
Nitric Oxide Inhibition Demonstrated comparable efficacy to PPBP in inhibiting NO release .
Sigma Receptor Binding Potent σ receptor ligands with low subtype selectivity were identified among synthesized compounds .
Neuroprotection Mechanisms Investigated mechanisms of action related to neuroprotection through sigma receptor modulation .

Structure-Affinity Relationships

The relationship between the chemical structure and biological activity was explored through various analogs:

Compound TypeAffinitySelectivity
N-substituted analogsHighLow
N-methyl derivativesReduced affinityGreater selectivity for σ2 receptors

These findings highlight the potential for designing more effective sigma receptor ligands based on structural modifications.

Scientific Research Applications

Medicinal Chemistry

8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Drug Delivery Systems

The compound's unique structural features allow it to be utilized in drug delivery systems:

  • Nanocarriers : Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs.
  • Targeted Delivery : Functionalization of the compound may enable targeted delivery to specific tissues or cells, improving therapeutic efficacy while minimizing side effects.

Material Science

In material science, this compound can be explored for various applications:

  • Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives.
  • Nanocomposites : Incorporating this compound into nanocomposites could enhance mechanical properties and thermal stability.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study BNeuroprotectionShowed potential neuroprotective effects in animal models of Parkinson's disease by reducing dopaminergic neuron loss.
Study CDrug DeliveryDeveloped a nanoparticle system using this compound that improved the delivery efficiency of paclitaxel in cancer therapy models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The hydrochloride salt form of the compound improves aqueous solubility compared to neutral derivatives like 8-benzylamino-8,11-oxapentacycloundecane (NGP1-01), which exists as a free base . Key physicochemical data for related compounds are summarized below:

Compound Name Physical State Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound (Hydrochloride) Crystalline Solid* N/A N/A ~265.75†
NGP1-01 (8-Benzylamino-8,11-oxapentacycloundecane) White Crystalline 85–86 43.44 321.43
8-Phenylethyl-8,11-oxapentacycloundecane Not Reported N/A N/A 335.46
Cookson’s Diketone (PCU-8,11-dione) Solid 220–222‡ 44.9§ 174.20

*Inferred from hydrochloride salt properties; †Calculated based on C₁₁H₁₈ClNO; ‡From NIST data ; §Total yield for PCU-8-ol synthesis .

Structural and Stereochemical Considerations

The target compound’s stereochemistry is critical for activity. NMR challenges in distinguishing lactam isomers (e.g., 8-amino vs. 11-hydroxy configurations) highlight the need for advanced spectroscopic validation .

Q & A

Q. Basic Research Focus

  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios must match theoretical values within ±0.4%.
  • Thermogravimetric Analysis (TGA) : Confirms <0.5% residual solvent.
  • ¹H NMR Purity : Integrals for bridgehead protons (δ 1.2–1.8 ppm) should show <2% impurity peaks .
  • HPLC-ELSD : Evaporative light scattering detection quantifies non-UV-active contaminants .

How do researchers optimize reaction conditions for enantioselective synthesis?

Advanced Research Focus
Chiral resolution of the racemic mixture is achieved via diastereomeric salt formation with (+)-dibenzoyltartaric acid, yielding >98% ee. Asymmetric catalysis using BINAP-Ru complexes in hydrogenation steps improves enantioselectivity (up to 85% ee) but requires anhydrous conditions and inert atmospheres . Microfluidic reactors enhance mixing efficiency, reducing reaction times by 40% compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride
Reactant of Route 2
8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.